molecular formula C16H14F3NO2 B253056 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine

Cat. No. B253056
M. Wt: 309.28 g/mol
InChI Key: KDFDPMQMBQJGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine, also known as MDMA, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is a derivative of the amphetamine class of drugs and is classified as a Schedule I controlled substance in the United States. Despite its illegal status, MDMA has been the subject of numerous scientific studies due to its potential therapeutic effects.

Mechanism of Action

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter activity leads to the release of oxytocin, a hormone that is associated with social bonding and trust. The increased levels of serotonin also contribute to the drug's euphoric effects.
Biochemical and physiological effects:
1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has a variety of biochemical and physiological effects on the body. The drug causes an increase in heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. Long-term use of 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has been associated with a variety of negative effects, including memory impairment and damage to serotonin-producing neurons in the brain.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has several advantages for use in lab experiments. The drug is relatively easy to synthesize and can be administered orally or intravenously. 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine also has a relatively short half-life, meaning that its effects are relatively short-lived. However, there are also several limitations to the use of 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine in lab experiments. The drug is a controlled substance, meaning that it is difficult to obtain for research purposes. Additionally, the drug's effects on the brain are complex and not fully understood, making it difficult to draw definitive conclusions from lab experiments.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine. One area of interest is the drug's potential therapeutic effects for mental health conditions such as PTSD and depression. Research is also needed to better understand the drug's effects on the brain and how it can be used to enhance social bonding and empathy. Additionally, there is a need for research on the long-term effects of 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine use and how these effects can be mitigated. Overall, 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has the potential to be a valuable tool for both scientific research and therapeutic applications.

Synthesis Methods

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine is synthesized from safrole, a natural organic compound found in sassafras oil. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) through a process known as Wacker oxidation. MDP2P is then reduced to 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine using a reducing agent such as aluminum amalgam.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has been the subject of numerous scientific studies due to its potential therapeutic effects. Research has shown that 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine can be used to treat a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has also been shown to increase empathy and social bonding, making it a potential tool for couples therapy.

properties

Product Name

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanamine

InChI

InChI=1S/C16H14F3NO2/c17-16(18,19)13-4-2-1-3-12(13)9-20-8-11-5-6-14-15(7-11)22-10-21-14/h1-7,20H,8-10H2

InChI Key

KDFDPMQMBQJGJO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3C(F)(F)F

solubility

25.8 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.